

Physical and chemical properties of N-(4-Amino-2-chlorophenyl)phthalimide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	<i>N-(4-Amino-2-chlorophenyl)phthalimide</i>
Cat. No.:	B092829

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of **N-(4-Amino-2-chlorophenyl)phthalimide**

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of **N-(4-Amino-2-chlorophenyl)phthalimide** (CAS No: 19348-53-9). Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's structural attributes, physicochemical parameters, spectral characteristics, and reactivity. Furthermore, it outlines detailed, field-proven protocols for its synthesis and characterization, grounded in established chemical principles. The significance of the phthalimide scaffold and the subject molecule as a versatile intermediate in synthetic and medicinal chemistry is also explored, providing a holistic understanding for its application in research and development.

Introduction and Chemical Identity

N-(4-Amino-2-chlorophenyl)phthalimide is a substituted N-aryl phthalimide derivative. The phthalimide moiety is a well-recognized pharmacophore and a crucial building block in organic synthesis, renowned for its presence in a wide array of biologically active compounds.^{[1][2]} Phthalimide derivatives have demonstrated a broad spectrum of therapeutic potential, including anticonvulsant, anti-inflammatory, anticancer, and antimalarial activities.^{[2][3]} The subject molecule, featuring a substituted aminophenyl ring, serves as a valuable intermediate, offering

a reactive amino group that allows for further chemical modification and the construction of more complex molecular architectures for drug discovery.[\[4\]](#)

The precise identification of this compound is critical for its application in a research setting.

- IUPAC Name: 2-(4-amino-2-chlorophenyl)isoindole-1,3-dione[\[5\]](#)
- CAS Number: 19348-53-9[\[5\]](#)[\[6\]](#)
- Molecular Formula: C₁₄H₉ClN₂O₂[\[5\]](#)[\[6\]](#)[\[7\]](#)
- Synonyms: 2-(4-amino-2-chlorophenyl)isoindoline-1,3-dione, **N-(4-Amino-2-chlorophenyl)phthalimide**[\[5\]](#)

Physicochemical and Computed Properties

The physical and chemical properties of a compound are fundamental to its handling, formulation, and mechanism of action. The data presented below combines experimentally available information with high-quality computed predictions to provide a thorough profile.

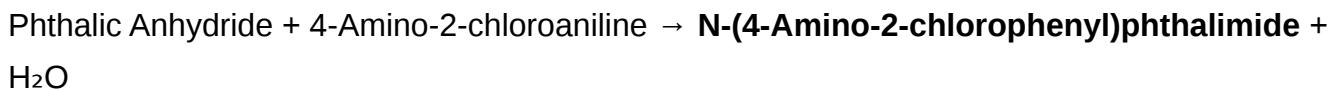
Table 1: Summary of Physicochemical Properties

Property	Value	Data Source
Molecular Weight	272.69 g/mol	Calculated [6] [7] [8]
Appearance	Slightly yellow solid	Experimental [8] [9] [10]
Solubility	Soluble in DMSO (>5 mg/mL); Insoluble in H ₂ O	Experimental [8] [9] [10]
Melting Point	Data not readily available	-
Boiling Point	Data not readily available	-

Table 2: Computed Properties for Deeper Insight

Property	Value	Source (Database)
Exact Mass	272.0352552 Da	PubChem[5]
XLogP3	2.3	PubChem[5]
Hydrogen Bond Donor Count	1 (from the -NH ₂ group)	PubChem[5]
Hydrogen Bond Acceptor Count	2 (from the C=O groups)	PubChem[5]
Rotatable Bond Count	1	PubChem[5]
Topological Polar Surface Area	63.4 Å ²	PubChem[5]

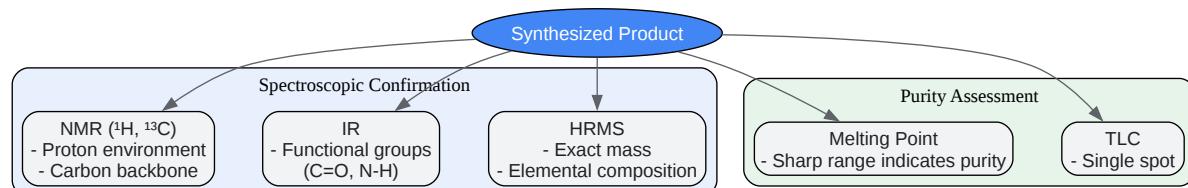
- Expert Insight: The computed XLogP3 value of 2.3 suggests moderate lipophilicity, an important parameter in drug design that influences absorption and distribution. The presence of both hydrogen bond donors and acceptors indicates the potential for specific intermolecular interactions with biological targets.


Synthesis and Characterization Protocols

The integrity of any research involving a chemical compound begins with its unambiguous synthesis and rigorous characterization. The following protocols are based on established methodologies for phthalimide synthesis.[11]

Synthesis of N-(4-Amino-2-chlorophenyl)phthalimide

The most direct and widely used method for synthesizing N-substituted phthalimides is the dehydrative condensation of phthalic anhydride with a primary amine.[11][12]



Reaction Scheme:

Step-by-Step Experimental Protocol:

- Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of phthalic anhydride and 4-amino-2-chloroaniline.

- Solvent Addition: Add glacial acetic acid as the solvent, sufficient to create a stirrable slurry. Acetic acid is a common solvent for this condensation as it facilitates the reaction and is relatively easy to remove.
- Reaction Heating: Heat the mixture to reflux (approximately 118 °C) with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
- Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates out of the solution upon cooling. The mixture can be poured into cold water to facilitate further precipitation.
- Purification: Collect the solid product by vacuum filtration and wash it with water to remove residual acetic acid. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final, pure compound.
- Drying: Dry the purified solid under vacuum to remove all traces of solvent.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Design, synthesis, and anti-plasmodial profiling of oxalamide-linked 4-aminoquinoline-phthalimide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. N-(4-Amino-2-chlorophenyl)phthalimide | C14H9CIN2O2 | CID 6603717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. 19348-53-9|N-(4-Amino-2-chlorophenyl)phthalimide|N-(4-Amino-2-chlorophenyl)phthalimide|-范德生物科技公司 [bio-fount.com]
- 8. N-(4-AMINO-2-CHLOROPHENYL)PHTHALIMIDE [amp.chemicalbook.com]
- 9. N-(4-AMINO-2-CHLOROPHENYL)PHTHALIMIDE CAS#: [m.chemicalbook.com]
- 10. N-(4-Amino-2-chlorophenyl)phthalimide 19348-53-9 [sigmaaldrich.com]
- 11. Phthalimides [organic-chemistry.org]
- 12. Phthalimide - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Physical and chemical properties of N-(4-Amino-2-chlorophenyl)phthalimide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b092829#physical-and-chemical-properties-of-n-4-amino-2-chlorophenyl-phthalimide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com